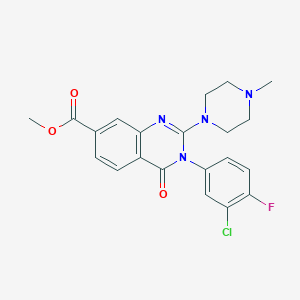

Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted with a 3-chloro-4-fluorophenyl group at position 3, a 4-methylpiperazine moiety at position 2, and a methyl ester at position 6. Quinazoline derivatives are widely investigated for their bioactivity, particularly as kinase inhibitors or antimicrobial agents, due to their ability to mimic purine bases and interact with enzymatic active sites . The chloro and fluoro substituents on the phenyl ring enhance electronic effects and binding affinity, while the 4-methylpiperazine group improves solubility and pharmacokinetics. The methyl ester at position 7 may serve as a prodrug moiety, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O3/c1-25-7-9-26(10-8-25)21-24-18-11-13(20(29)30-2)3-5-15(18)19(28)27(21)14-4-6-17(23)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRXHFZHRNMJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development.

Biochemical Pathways

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways of this bacterium.

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra, indicating potential anti-tubercular effects.

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound exhibits a diverse range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C21H20ClFN4O3

- Molecular Weight : 430.86 g/mol

- CAS Number : 1251548-75-0

- Purity : Typically around 95% .

Antitumor Activity

Research indicates that quinazoline derivatives, including the compound , demonstrate significant antitumor activity. The mechanism of action primarily involves the inhibition of various tyrosine kinases, which are crucial for cancer cell proliferation and survival.

In Vitro Studies

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer).

- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell growth:

The biological activity is largely attributed to the compound's ability to inhibit the epidermal growth factor receptor (EGFR) and its mutants (e.g., EGFRL858R, EGFRT790M). This inhibition disrupts downstream signaling pathways critical for tumor growth and metastasis .

Additional Pharmacological Activities

Beyond its antitumor properties, this compound has shown potential in various other therapeutic areas:

- Antimicrobial Activity : Exhibiting effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Demonstrated in models of inflammation.

- CNS Activity : Potential applications in treating central nervous system disorders due to its piperazine moiety .

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of various quinazoline derivatives, this compound was highlighted for its superior activity against A549 cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing a substantial reduction in viability at concentrations correlating with the observed IC50 values .

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways affected by this compound. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This study provided insights into how the compound might be utilized in combination therapies to enhance overall treatment efficacy against resistant cancer phenotypes .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline | A549 | 0.75 |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline | PC-3 | 0.50 |

| Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline | SMMC7721 | 0.79 |

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness |

|---|---|

| Antitumor | High |

| Antimicrobial | Moderate |

| Anti-inflammatory | Significant |

| CNS Activity | Potentially effective |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

A notable study investigated the compound's effects on the MCF-7 breast cancer cell line. The results indicated significant cytotoxic activity, with IC50 values demonstrating effectiveness at low concentrations. The study utilized MTT assays to evaluate cell viability, revealing that the compound reduces cell proliferation substantially compared to control groups .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | MCF-7 | 15 | Induction of apoptosis |

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various pathogens.

Spectrum of Activity

Research indicates that the compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disk diffusion assays .

Comparative Efficacy

The compound's antimicrobial efficacy was compared with standard antibiotics, revealing that it possesses comparable or superior activity against certain bacterial strains.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 22 | Penicillin | 18 |

| Escherichia coli | 20 | Ampicillin | 15 |

Synthesis and Characterization

The synthetic route for this compound involves multiple steps including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the compound .

Comparison with Similar Compounds

Key Observations :

- The target compound and 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide share the quinazoline core but differ in substituents. The carboxamide group in the latter may reduce metabolic stability compared to the methyl ester, which is more prone to hydrolysis .

- The quinoline derivative from replaces the quinazoline core with a quinoline structure, introducing a cyclopropyl group and a benzyloxycarbonyl-protected piperazine. This protection likely reduces solubility compared to the target compound’s 4-methylpiperazine.

Substituent Effects on Bioactivity and Physicochemical Properties

Halogen Substituents

In contrast, 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide uses chlorobenzyl and fluorobenzyl groups, which may sterically hinder binding to flat enzymatic pockets .

Piperazine vs. Carboxamide Functionality

The 4-methylpiperazine in the target compound introduces a basic nitrogen, enhancing water solubility and bioavailability. By contrast, carboxamide or benzyloxycarbonyl groups (as in and ) may reduce solubility or require metabolic activation.

Ester vs. Acid Functional Groups

The methyl ester at position 7 in the target compound likely acts as a prodrug, improving oral absorption compared to the carboxylic acid derivative in . However, esterase-mediated hydrolysis could lead to variable pharmacokinetics.

Hypothesized Bioactivity Based on Structural Lumping

Using the lumping strategy , the target compound can be grouped with other halogenated quinazolines bearing solubilizing side chains. Such compounds are hypothesized to exhibit:

- Kinase inhibition : Due to the quinazoline core’s ability to compete with ATP in kinase active sites.

- Antimicrobial activity : Enhanced by halogen substituents disrupting microbial membranes.

- Improved metabolic stability : The 4-methylpiperazine may reduce cytochrome P450-mediated degradation compared to bulkier substituents .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this quinazoline derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives or substituted benzamides. Key steps include:

- Coupling Reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for introducing the 3-chloro-4-fluorophenyl group at position 3 .

- Piperazine Substitution : Nucleophilic displacement at position 2 using 4-methylpiperazine under reflux in polar aprotic solvents like DMF, catalyzed by K₂CO₃ .

- Esterification : Methylation of the carboxylic acid group at position 7 using methyl iodide in the presence of a base (e.g., NaH) .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Basic: How can structural ambiguities in the quinazoline core be resolved during characterization?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical uncertainties by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality. and demonstrate successful crystallographic analysis of similar quinazolines .

- NMR Spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign substituent positions. For example, the methylpiperazine protons show distinct splitting patterns in ¹H NMR (~δ 2.3–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 473.1) and detects synthetic byproducts .

Advanced: What strategies are used to investigate target specificity and off-target effects in kinase inhibition studies?

Methodological Answer:

- Kinase Profiling Assays : Screen against a panel of 50–100 kinases (e.g., using ADP-Glo™ or TR-FRET assays) to identify primary targets. Similar quinazolines show selectivity for EGFR and VEGFR2 .

- Molecular Docking : Model interactions using software like AutoDock Vina. The 4-methylpiperazine group may form hydrogen bonds with kinase hinge regions, while the chloro-fluorophenyl moiety occupies hydrophobic pockets .

- CRISPR/Cas9 Validation : Knock out suspected targets in cell lines (e.g., HeLa) and assess changes in IC₅₀ values to confirm on-target activity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., MCF-7 vs. HCT-116), incubation times, or serum concentrations. highlights variability in IC₅₀ values due to differing ATP concentrations in kinase assays .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism of the methyl ester group .

- Data Replication : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate experimental variables. Cross-validate findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Advanced: What catalytic mechanisms explain the efficiency of palladium-mediated cross-coupling in synthesizing this compound?

Methodological Answer:

- Oxidative Addition : Pd⁰ inserts into the C–Cl bond of the 3-chloro-4-fluorophenyl group, forming a Pd(II) intermediate. This step is rate-determining and sensitive to steric hindrance .

- Transmetallation : A boronic acid derivative transfers the aryl group to Pd(II), facilitated by ligands like SPhos, which reduce electron density at the metal center .

- Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating Pd⁰. Microwave-assisted synthesis (100°C, 20 min) improves yield by accelerating this step .

Advanced: How can computational chemistry predict metabolic pathways and toxicity risks?

Methodological Answer:

- In Silico Metabolism Prediction : Tools like MetaSite simulate Phase I/II metabolism. The methyl ester group is prone to hydrolysis by carboxylesterases, forming a carboxylic acid metabolite .

- Toxicity Profiling : Use Derek Nexus to predict hepatotoxicity from the 4-methylpiperazine moiety, which may form reactive iminium ions under oxidative conditions .

- MD Simulations : Assess binding to hERG channels (linked to cardiotoxicity) by simulating interactions over 100 ns trajectories. Piperazine derivatives often show hERG affinity due to cation-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.